(4-(Methoxycarbonyl)pyridin-3-yl)boronic acid
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Overview
Description
(4-(Methoxycarbonyl)pyridin-3-yl)boronic acid is an organoboron compound that features a boronic acid group attached to a pyridine ring substituted with a methoxycarbonyl group. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(Methoxycarbonyl)pyridin-3-yl)boronic acid typically involves the borylation of a suitable pyridine precursor. One common method is the palladium-catalyzed borylation of 4-bromo-3-(methoxycarbonyl)pyridine using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger scales. This involves the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions: (4-(Methoxycarbonyl)pyridin-3-yl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or alkenyl compounds.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or phenol.
Substitution: The methoxycarbonyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Suzuki-Miyaura Coupling: Biaryl or alkenyl compounds.
Oxidation: Alcohols or phenols.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
(4-(Methoxycarbonyl)pyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action for (4-(Methoxycarbonyl)pyridin-3-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which facilitates the transfer of the organic group to the palladium catalyst in Suzuki-Miyaura coupling reactions. This process involves oxidative addition, transmetalation, and reductive elimination steps . The methoxycarbonyl group can also participate in various nucleophilic substitution reactions, providing versatility in synthetic applications .
Comparison with Similar Compounds
(4-Methoxycarbonylphenyl)boronic acid: Similar structure but with a phenyl ring instead of a pyridine ring.
3-Pyridinylboronic acid: Lacks the methoxycarbonyl group, making it less versatile in certain reactions.
Uniqueness: (4-(Methoxycarbonyl)pyridin-3-yl)boronic acid is unique due to the presence of both the boronic acid and methoxycarbonyl groups, which provide dual functionality. This allows it to participate in a broader range of chemical reactions compared to its analogs .
Properties
IUPAC Name |
(4-methoxycarbonylpyridin-3-yl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BNO4/c1-13-7(10)5-2-3-9-4-6(5)8(11)12/h2-4,11-12H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXUFTTGMXYTBLS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CN=C1)C(=O)OC)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20694480 |
Source
|
Record name | [4-(Methoxycarbonyl)pyridin-3-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20694480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.96 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1309981-44-9 |
Source
|
Record name | [4-(Methoxycarbonyl)pyridin-3-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20694480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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